molecular formula C11H14O3 B8667736 2-(2,5-Dimethoxyphenyl)-2-methyloxirane

2-(2,5-Dimethoxyphenyl)-2-methyloxirane

Cat. No.: B8667736
M. Wt: 194.23 g/mol
InChI Key: IKOPDVKYLGIJHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,5-Dimethoxyphenyl)-2-methyloxirane is an epoxide derivative featuring a methyl-substituted oxirane ring attached to a 2,5-dimethoxyphenyl group. The compound’s structure combines aromatic methoxy substituents with the strained three-membered epoxide ring, which confers unique reactivity and physicochemical properties. The methoxy groups enhance electron density on the aromatic ring, influencing solubility and stability, while the methyl group on the oxirane may sterically hinder nucleophilic attack at the epoxide carbon .

Properties

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

2-(2,5-dimethoxyphenyl)-2-methyloxirane

InChI

InChI=1S/C11H14O3/c1-11(7-14-11)9-6-8(12-2)4-5-10(9)13-3/h4-6H,7H2,1-3H3

InChI Key

IKOPDVKYLGIJHH-UHFFFAOYSA-N

Canonical SMILES

CC1(CO1)C2=C(C=CC(=C2)OC)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2-(2,5-dimethoxyphenyl)-2-methyloxirane with two structurally related epoxide derivatives and a phenethylamine analog:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups Notable Properties
This compound C₁₁H₁₄O₃ 194.22 2,5-dimethoxyphenyl, methyl Epoxide, methoxy High polarity due to methoxy groups
(2R)-2-[(5-Bromo-2,3-difluorophenoxy)methyl]oxirane C₉H₇BrF₂O₂ 265.06 5-bromo-2,3-difluorophenoxy Epoxide, halogenated aryl ether Increased lipophilicity (halogens)
25H-NBOH (2-{[2-(2,5-dimethoxyphenyl)ethyl]aminomethyl}phenol) C₁₇H₂₁NO₃ 287.35 2,5-dimethoxyphenethylamine, phenol Phenol, secondary amine Psychoactive potential

Key Observations:

Substituent Effects on Reactivity: The target compound’s methoxy groups enhance solubility in polar solvents compared to halogenated analogs like the bromo-difluoro derivative (265.06 g/mol), which exhibits higher lipophilicity due to halogen atoms .

Structural vs. Functional Divergence: While 25H-NBOH shares the 2,5-dimethoxyphenyl moiety, its phenolic and amine groups enable distinct interactions (e.g., hydrogen bonding and receptor binding), unlike the epoxide’s electrophilic reactivity .

Research Findings and Implications

Synthetic Challenges :

  • Methoxy-substituted epoxides are typically synthesized via epoxidation of styrene derivatives, but steric hindrance from the methyl group complicates regioselectivity. Halogenated analogs are synthesized via nucleophilic substitution, leveraging halogen reactivity .

However, the epoxide’s reactivity may preclude safe pharmacological use without further derivatization .

Physicochemical Properties :

  • The target compound’s predicted logP (~1.5) is lower than that of the bromo-difluoro analog (logP ~2.8), indicating better aqueous solubility. This aligns with methoxy groups’ polarity versus halogens’ hydrophobicity .

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